![molecular formula C12H11ClN2O B2428277 7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline CAS No. 1266692-46-9](/img/structure/B2428277.png)
7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline
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Overview
Description
“7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline” is a derivative of quinazoline, a class of organic compounds with a wide range of biological properties . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of similar compounds often involves methods such as Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . For instance, 3-(2-Aminoethyl)-7-chloro-4-methoxy-2-quinolone was prepared by methylation of 7-chloro-4-hydroxy-3-(2-pnthalimidoethyl)-2-quinolone and removal of the phthaloyl group .Molecular Structure Analysis
The molecular structure of “7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline” is similar to that of 7-Azaindole, which has the empirical formula C7H6N2 and a molecular weight of 118.14 .Scientific Research Applications
- Application : 7-chloro-6-methoxy-pyrroloquinoline derivatives have shown promising activity against certain cancer cell lines. Researchers are exploring their mechanisms of action and potential use in cancer therapy .
- Application : Some pyrroloquinoline derivatives, including 7-chloro-6-methoxy analogs, exhibit antimicrobial properties. These compounds could serve as leads for developing new antibiotics .
- Application : Studies suggest that certain pyrroloquinoline derivatives, including 7-chloro-6-methoxy variants, may have neuroprotective effects. They could potentially mitigate oxidative stress and protect neurons .
- Application : Researchers are investigating whether 7-chloro-6-methoxy-pyrroloquinoline derivatives possess anti-inflammatory properties. These compounds might modulate inflammatory pathways and hold therapeutic promise .
- Application : Some pyrroloquinoline derivatives, including 7-chloro-6-methoxy analogs, exhibit enzyme inhibitory activity. Researchers are exploring their potential as enzyme-specific inhibitors .
- Application : Pyrrolo[2,3-b]pyridine derivatives (related to pyrroloquinolines) have shown potent activities against FGFR1, FGFR2, and FGFR3. These compounds could be relevant in cancer therapy targeting FGFRs .
- Application : Researchers have used 7-chloro-6-methoxy-pyrroloquinoline as a precursor to create fused heterocycles with unique biological activities .
Anticancer Properties
Antimicrobial Activity
Neuroprotective Effects
Anti-inflammatory Potential
Enzyme Inhibition
FGFR (Fibroblast Growth Factor Receptor) Modulation
Heterocycle Synthesis
Drug Design and Optimization
Future Directions
Mechanism of Action
Target of Action
The primary targets of 7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling . The compound’s interaction with FGFRs inhibits this process, thereby disrupting the signaling pathways .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate various biological processes, including organ development, cell proliferation, and migration . By inhibiting FGFRs, the compound disrupts these pathways, potentially leading to the inhibition of tumor growth and progression .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties, which could enhance its bioavailability .
Result of Action
In vitro studies have shown that the compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly reduces the migration and invasion abilities of these cells .
properties
IUPAC Name |
7-chloro-6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-16-11-5-8-4-7-2-3-14-12(7)15-10(8)6-9(11)13/h4-6H,2-3H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQYSCPOVIJZHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC3=C(NCC3)N=C2C=C1Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline |
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